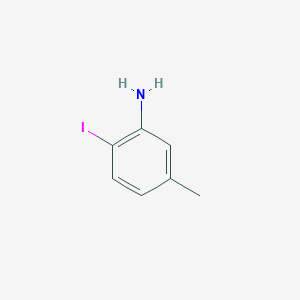

2-Iodo-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPBTNCFONSVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371511 | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-69-9 | |

| Record name | 2-Iodo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Iodo-5-methylaniline (also known as 3-Amino-4-iodotoluene), a key intermediate in organic synthesis.

Core Chemical Properties

This compound is a substituted aniline derivative with the CAS Registry Number 13194-69-9.[1][2][3][4][5][6] Its structure features an iodine atom and a methyl group on the aniline ring, making it a versatile building block in the synthesis of complex organic molecules.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Identifier | ||

| CAS Number | 13194-69-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈IN | [1][2][6] |

| Molecular Weight | 233.05 g/mol | [1][2][4][6] |

| Physical Properties | ||

| Appearance | Pale purple crystal; Light yellow to Brown powder or lump | [1][3][5][6] |

| Melting Point | 35 - 40 °C | [1][3][7] |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 1.791 g/cm³ | [1] |

| Optical & Spectroscopic Properties | ||

| Refractive Index | 1.663 | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=8.0 Hz, 1H), 6.59 (d, J=2.0 Hz, 1H), 6.33 (d, J=8.0 Hz, 1H) | [7] |

| Thermodynamic & Safety Properties | ||

| Flash Point | 115 °C | [1][5] |

| Vapor Pressure | 0.0086 mmHg at 25 °C | [1] |

| pKa (Predicted) | 2.66 ± 0.10 | [1] |

The interplay between the structural features and observed properties of this compound is crucial for predicting its behavior in chemical reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a representative cross-coupling reaction.

A practical, transition-metal-free route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. The following protocol is adapted from a published procedure for the synthesis of this compound.[7]

Materials:

-

2-Amino-5-methylbenzoic acid

-

N-Iodosuccinimide (NIS)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

High-pressure stainless-steel reactor

Procedure:

-

To a high-pressure stainless-steel reactor, add 2-amino-5-methylbenzoic acid (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), and dimethyl sulfoxide (DMSO) (2 mL).

-

Seal the reactor and stir the reaction mixture at 120 °C for 12 hours.

-

After completion, cool the reactor to room temperature using a water bath.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

-

The final product, this compound, is obtained as a brown solid (yields may vary, a reported yield is 50%).[7]

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Reactivity and Applications

The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. This compound can be coupled with various arylboronic acids to synthesize substituted 2-aminobiphenyls, which are important scaffolds in medicinal chemistry.

Experimental Protocol (Representative): This protocol is a general procedure adapted for this compound based on standard methods for iodoanilines.[3]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (ligand, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene/Water (e.g., 5:1 mixture, 5 mL), degassed

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

In a Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-amino-4-methylbiphenyl derivative.

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.[1] Store the compound in a cool, refrigerated (0-10°C) place away from heat and oxidizing agents.[1][3]

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-amino-4-iodotoluene, a valuable intermediate in pharmaceutical and chemical research. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

3-Amino-4-iodotoluene is a substituted aromatic amine of significant interest in organic synthesis, particularly as a building block for more complex molecules in drug discovery and materials science. Its structure, featuring an amino group, an iodine atom, and a methyl group on a benzene ring, offers multiple points for chemical modification. This guide explores three principal synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in selecting the most suitable pathway for their specific needs.

Pathway 1: Direct Iodination of m-Toluidine

This pathway offers the most direct route to 3-amino-4-iodotoluene, involving the electrophilic iodination of commercially available m-toluidine. The key challenge in this approach is achieving regioselectivity, as the amino and methyl groups direct iodination to different positions. However, specific reagents and conditions can favor the desired 4-iodo isomer.

Experimental Protocol: Iodination using Iodine and Silver Acetate

This method has been reported to provide a good yield of the desired product.

Materials:

-

m-Toluidine

-

Iodine (I₂)

-

Silver acetate (AgOAc)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve m-toluidine (1 equivalent) in ethanol.

-

To this solution, add silver acetate (1 equivalent) and iodine (1 equivalent).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid silver iodide formed is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The residue is dissolved in dichloromethane and washed with a 5% aqueous sodium hydroxide solution, followed by a wash with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 3-amino-4-iodotoluene, which can be further purified by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | m-Toluidine | |

| Product | 3-Amino-4-iodotoluene | [1] |

| Reported Yield | 80% | [2] |

| Melting Point | 37-41 °C | [1] |

Reaction Pathway Diagram

Caption: Direct iodination of m-toluidine to 3-amino-4-iodotoluene.

Pathway 2: Synthesis via 4-Iodo-3-nitrotoluene Intermediate

This two-step pathway involves the initial synthesis of 4-iodo-3-nitrotoluene, followed by the reduction of the nitro group to an amine. This approach can offer better regioselectivity compared to the direct iodination of m-toluidine.

Step 2a: Synthesis of 4-Iodo-3-nitrotoluene from 3-Nitrotoluene

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This method is effective for the iodination of deactivated aromatic rings.

Materials:

-

3-Nitrotoluene

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

In a flask protected from light, add 3-nitrotoluene (1 equivalent) to concentrated sulfuric acid at 0 °C with stirring.

-

Once the substrate is dissolved, add N-iodosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature between 0 and 5 °C.[3]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Add aqueous sodium sulfite solution to reduce any excess iodine species.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography or recrystallization to yield 4-iodo-3-nitrotoluene.

Step 2b: Reduction of 4-Iodo-3-nitrotoluene to 3-Amino-4-iodotoluene

Experimental Protocol: Reduction using Iron in Acetic Acid

This is a classic and effective method for the reduction of aromatic nitro compounds.[4][5]

Materials:

-

4-Iodo-3-nitrotoluene

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 4-iodo-3-nitrotoluene (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (excess, e.g., 3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated aqueous solution of sodium carbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-4-iodotoluene.

Quantitative Data

| Parameter | Value | Reference |

| Intermediate | 4-Iodo-3-nitrotoluene | |

| Starting Material | 3-Nitrotoluene | [6] |

| Melting Point | 53-56 °C | [7] |

| Boiling Point | 299.3±28.0 °C | [7] |

| Final Product | 3-Amino-4-iodotoluene | |

| Starting Material | 4-Iodo-3-nitrotoluene | |

| Melting Point | 37-41 °C | [1] |

Reaction Pathway Diagram

Caption: Two-step synthesis via a 4-iodo-3-nitrotoluene intermediate.

Pathway 3: Synthesis from 4-Methyl-2-nitroaniline via Sandmeyer Reaction

This pathway involves the diazotization of 4-methyl-2-nitroaniline to form a diazonium salt, which is then converted to 4-iodo-3-nitrotoluene via a Sandmeyer reaction. The subsequent reduction of the nitro group yields the final product.

Step 3a: Synthesis of 4-Iodo-3-nitrotoluene from 4-Methyl-2-nitroaniline

Experimental Protocol: Diazotization and Iodination (Sandmeyer Reaction)

This is a well-established method for introducing iodine into an aromatic ring.[8]

Materials:

-

4-Methyl-2-nitroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water

Procedure:

-

Dissolve 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0–5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0–5 °C.

-

Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.[9]

-

In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 1-2 hours).

-

Collect the precipitated solid by filtration, wash with water, and then with a solution of sodium thiosulfate to remove excess iodine.

-

Dry the crude product, which can be purified by recrystallization to give 4-iodo-3-nitrotoluene.

Step 3b: Reduction of 4-Iodo-3-nitrotoluene

The reduction of the nitro group is carried out as described in Pathway 2, Step 2b.

Quantitative Data

| Parameter | Value | Reference |

| Intermediate | 4-Iodo-3-nitrotoluene | |

| Starting Material | 4-Methyl-2-nitroaniline | [10] |

| Yield (analogous reaction) | High | [11] |

| Final Product | 3-Amino-4-iodotoluene | |

| Starting Material | 4-Iodo-3-nitrotoluene | |

| Melting Point | 37-41 °C | [1] |

Reaction Pathway Diagram

Caption: Synthesis via Sandmeyer reaction of 4-methyl-2-nitroaniline.

Conclusion

This guide has detailed three distinct and viable synthetic pathways to 3-amino-4-iodotoluene. The choice of pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment and safety protocols available in the laboratory. The direct iodination of m-toluidine is the most atom-economical route, while the multi-step pathways involving a 4-iodo-3-nitrotoluene intermediate may offer advantages in terms of regioselectivity and purification. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions.

References

- 1. 3-IODO-4-METHYLANILINE | 35944-64-0 [amp.chemicalbook.com]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Iodo-5-methylaniline (CAS No: 13194-69-9), a chemical compound of interest in various research and development applications. The information is compiled from various chemical data sources, offering a solid foundation for its use in a laboratory and developmental setting.

Physical and Chemical Properties

This compound presents as a solid, with its appearance described as a pale purple, light yellow to brown, or off-white to greyish-reddish yellow crystal or powder[1][2][3][4][5][6]. The compound is characterized by the following quantitative properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈IN | [1] |

| Molecular Weight | 233.05 g/mol | [1][3] |

| Melting Point | 35.0 to 39.0 °C[2][4][6], 36 °C[7], 37-39 °C[1][8], 40 °C[9] | [1][2][4][6][7][8][9] |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 1.791 g/cm³ | [1] |

| Flash Point | 115 °C | [1][2] |

| Refractive Index | 1.663 | [1] |

| Vapor Pressure | 0.0086 mmHg at 25 °C | [1] |

| pKa | 2.66 ± 0.10 (Predicted) | [1] |

| Purity | >98.0% (GC) | [2][3][4][6] |

Solubility: The compound is soluble in alcohol, ether, and benzene, but insoluble in water[10].

Experimental Protocols

Synthesis of 2-iodo-4-methylaniline

This protocol details the synthesis of 2-iodo-4-methylaniline from p-toluidine.

-

Materials:

-

Ammonium iodide (150 g, 1.03 mole)

-

Copper iodide (5 g, 0.0262 mole)

-

Ammonium dihydrogenphosphate (50 g, 0.435 mole)

-

p-toluidine (70 g, 0.654 mole)

-

Benzene (250 ml)

-

Pure water (100 ml)

-

-

Procedure:

-

Combine all reactants in a 500-ml pressure-proof glass autoclave.

-

Stir the reaction mixture under an oxygen pressure of 3 to 8 kg/cm ² (gauge pressure) at a temperature of 70°C.

-

As the oxygen pressure decreases to 3 kg/cm ², replenish it back to 8 kg/cm ².

-

After 3 hours, the organic layer is separated.

-

The product, 2-iodo-4-methylaniline, is isolated from the organic layer. The reported yield is 82% (83.1 g, 0.357 mole)[11].

-

Logical Relationships and Workflows

The synthesis of iodoanilines can be visualized as a multi-step process involving the reaction of a primary aniline with an iodine source in the presence of a catalyst and other reagents under controlled conditions.

Caption: Synthesis workflow for 2-iodo-4-methylaniline.

This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis or application-specific data, direct experimental determination is recommended.

References

- 1. This compound CAS 13194-69-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 13194-69-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 13194-69-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 13194-69-9 [sigmaaldrich.com]

- 6. This compound | 13194-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. parchem.com [parchem.com]

- 9. rsc.org [rsc.org]

- 10. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 11. prepchem.com [prepchem.com]

The Strategic Utility of 2-Iodo-5-methylaniline in the Synthesis of Targeted Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-Iodo-5-methylaniline, a substituted aromatic amine, has emerged as a valuable building block, particularly in the construction of kinase inhibitors that are at the forefront of targeted cancer therapy. Its unique structural features, namely the presence of a reactive iodine atom and a nucleophilic amino group, render it an ideal substrate for a variety of cross-coupling reactions pivotal to the assembly of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the IUPAC nomenclature, physicochemical properties, synthesis, and application of this compound in the development of potent kinase inhibitors, with a focus on those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

IUPAC Nomenclature and Physicochemical Properties

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Also known by its synonym, 3-Amino-4-iodotoluene, this compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline lump.[2][3][4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13194-69-9 | [1][2][3][5] |

| Molecular Formula | C₇H₈IN | [2] |

| Molecular Weight | 233.05 g/mol | [1][2] |

| Appearance | Light yellow to Brown powder to lump | [2][3][4][5] |

| Purity | >98.0% (GC) | [2][3][4][5] |

| Melting Point | 35.0 to 39.0 °C | [3][5] |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

Synthesis of this compound

A practical and efficient method for the synthesis of this compound is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid. This method offers a high-yielding and straightforward route to the desired product.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.

Materials:

-

2-Amino-4-methylbenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

High-pressure stainless-steel reactor

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 50 mL glass liner within a high-pressure stainless-steel autoclave, add 2-amino-4-methylbenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.).

-

Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

-

Purge the autoclave with oxygen gas by three cycles of pressurization and venting.

-

Pressurize the autoclave with oxygen to 10 bar.

-

Heat the reaction mixture to 160 °C with continuous stirring for 2 hours.

-

After the reaction is complete, cool the reactor to room temperature using a water bath.

-

Concentrate the crude product under vacuum.

-

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v) as the eluent to afford this compound.

Expected Yield and Characterization:

-

Yield: Approximately 50%.[6]

-

Appearance: Brown solid.[6]

-

¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.0 Hz, 1H), 6.59 (d, J = 2.0 Hz, 1H), 6.33 (d, J = 8.0 Hz, 1H).[6]

Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This compound is a key intermediate in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to be potent inhibitors of protein kinases such as EGFR and VEGFR-2. The iodine atom at the 2-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form the core structure of these inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an iodoaniline with an arylboronic acid, which is a critical step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., dioxane/water mixture or toluene)

-

Round-bottom flask

-

Inert gas (Argon or Nitrogen)

-

Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (3-5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Targeting Cancer Signaling Pathways

The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a privileged structure in the design of inhibitors that target the ATP-binding site of protein kinases. Overexpression or mutation of kinases like EGFR and VEGFR-2 are hallmarks of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, which ultimately promotes endothelial cell proliferation and migration.

EGFR, upon activation by ligands like EGF, also dimerizes and autophosphorylates, triggering multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to regulating cell proliferation, survival, and differentiation.

The following diagrams illustrate the general drug discovery workflow for kinase inhibitors and the targeted signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound and its utility in subsequent reactions.

| Parameter | Value | Method |

| Yield of this compound | ~50% | Decarboxylative Iodination |

| ¹H NMR Chemical Shifts (ppm) | 7.50, 6.59, 6.33 | 400 MHz NMR in CDCl₃ |

| Purity | >98.0% | Gas Chromatography (GC) |

| Suzuki Coupling Catalyst Loading | 3-5 mol% | Reaction Condition |

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity and structural features make it an ideal precursor for the construction of 4-anilinoquinazoline-based kinase inhibitors. A thorough understanding of its synthesis and application in robust chemical transformations such as the Suzuki-Miyaura coupling is essential for medicinal chemists aiming to develop novel therapeutics targeting critical cancer-related signaling pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-5-methylaniline (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 | Doublet (d) | 8.0 | Aromatic CH (H6) |

| 6.59 | Doublet (d) | 2.0 | Aromatic CH (H4) |

| 6.33 | Doublet of Doublets (dd) | 8.0, 2.0 | Aromatic CH (H5) |

| ~3.9 (not explicitly stated but expected) | Singlet (s) | - | NH₂ |

| 2.21 (in a related isomer) | Singlet (s) | - | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is based on reported values for this compound and related isomers.[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~146-148 | C-NH₂ (C1) |

| ~83-85 | C-I (C2) |

| ~138-140 | C-CH₃ (C5) |

| ~130-132 | Aromatic CH (C6) |

| ~118-120 | Aromatic CH (C4) |

| ~114-116 | Aromatic CH (C3) |

| ~20-22 | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 100 MHz. Predicted values are based on data for 2-iodoaniline and other substituted iodoanilines.[2] |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) and Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| 1300 - 1250 | Strong | C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bend |

| ~550 | Medium-Weak | C-I Stretch |

| Predicted based on characteristic absorption frequencies for primary aromatic amines and iodo-aromatic compounds. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 233 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - I]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) or related fragment |

| 77 | Medium | [C₆H₅]⁺ |

| Predicted fragmentation pattern based on the molecular structure (C₇H₈IN, Molecular Weight: 233.05 g/mol ) and typical fragmentation of anilines and iodo-aromatics. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the range of 0-160 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Set the electron energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Set the ion source temperature to around 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Physicochemical Properties of 2-Iodo-5-methylaniline

This guide provides an in-depth overview of the melting and boiling points of 2-Iodo-5-methylaniline (CAS No. 13194-69-9), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Melting Point | 35 - 39 °C | |

| Boiling Point | 266.5 °C | at 760 mmHg |

Experimental Protocols

While compound-specific experimental determinations were not cited in the immediate literature, the following represents standard, detailed methodologies for ascertaining the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This method is based on observing the temperature range over which a small, powdered sample of the solid melts when heated in a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely powdered with a pestle. This ensures uniform heat transfer.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[1][2][3]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[1]

-

Heating and Observation: The apparatus is heated at a rapid rate initially to approach the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute.[3]

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

2.2. Boiling Point Determination (Microscale Capillary Method)

This technique is suitable for determining the boiling point of small quantities of a liquid or a low-melting solid that can be liquefied for the experiment.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: A few milliliters of the liquefied this compound are placed into a small test tube.[4]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[5]

-

Assembly: The test tube is attached to a thermometer. The entire assembly is then immersed in a heating bath (e.g., oil bath).[4][5]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[5] At this point, the heating is discontinued, and the apparatus is allowed to cool slowly.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Logical Workflow for Synthesis and Analysis

The synthesis of a target organic compound like this compound involves a structured workflow from reaction setup to final characterization. This process ensures the desired product is obtained with high purity.

Caption: Workflow for organic compound synthesis, purification, and analysis.

References

A Technical Guide to the Solubility of 2-Iodo-5-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methylaniline. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are essential for professionals engaged in the synthesis, purification, formulation, and quality control processes involving this compound.

Solubility Profile of this compound

For precise applications in chemical synthesis, purification (such as recrystallization), and formulation, experimental determination of solubility is strongly recommended. The following table provides an estimated qualitative solubility profile. It is imperative to note that these are predictions and must be confirmed through empirical testing.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale for Estimation |

| Methanol | Polar Protic | High | The polar hydroxyl group can interact with the amine, and the methyl group provides some nonpolar character. |

| Ethanol | Polar Protic | High | Similar to methanol, offering a good balance of polarity. |

| Acetone | Polar Aprotic | High | The polar carbonyl group can act as a hydrogen bond acceptor for the amine. |

| Dichloromethane | Polar Aprotic | Medium | A versatile solvent that can dissolve a wide range of organic compounds. |

| Toluene | Nonpolar Aromatic | Medium | The aromatic ring of toluene can interact with the benzene ring of the analyte. |

| Ethyl Acetate | Polar Aprotic | Medium | Offers a balance of polarity that is often effective for moderately polar compounds. |

| Hexane | Nonpolar Aliphatic | Low | The nonpolar nature of hexane is unlikely to effectively solvate the more polar this compound. |

| Water | Polar Protic | Low | The presence of the large, nonpolar iodotoluene moiety is expected to significantly limit aqueous solubility. |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a reliable and widely used technique to determine the solubility of a solid in a liquid solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.[3][4]

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve is also required.[5][6]

-

Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[7][8] While simpler, it can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

-

Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

Quantum Chemical Blueprint for 2-Iodo-5-methylaniline: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical quantum chemical investigation into 2-Iodo-5-methylaniline, a molecule of interest in synthetic chemistry and potentially in drug development. The methodologies and expected outcomes are based on established computational chemistry protocols commonly applied to aniline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular properties of this compound through theoretical calculations.

Introduction

This compound (also known as 3-Amino-4-iodotoluene) is an aromatic amine.[1] Its chemical properties include a molecular formula of C7H8IN and a molecular weight of 233.05 g/mol .[1][2] It typically appears as a light yellow to brown powder or lump.[1] Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular characteristics with high accuracy.[3][4] These methods allow for the prediction of optimized molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data.

Computational Methodology

The following section outlines a robust and widely adopted computational protocol for the quantum chemical analysis of this compound.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package. The geometry optimization and subsequent frequency and electronic property calculations would be carried out using Density Functional Theory (DFT). A popular and effective hybrid functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), would be employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[3][5]

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound would be built and subjected to geometry optimization to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum. These calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman spectra.

Electronic Property Calculations

Following geometry optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical but are based on typical results for similar molecules.

Table 1: Optimized Geometric Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | 2.10 | ||

| C-N | 1.40 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (aromatic) | 1.08 | ||

| N-H | 1.01 | ||

| C-C (methyl) | 1.51 | ||

| C-H (methyl) | 1.09 | ||

| C-C-I | 120.5 | ||

| C-C-N | 119.8 | ||

| H-N-H | 112.0 | ||

| C-C-C-C (ring) | ~0.0 |

Table 2: Calculated Vibrational Frequencies (Hypothetical, selected modes)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) symmetric | 3400 | N-H stretching |

| ν(N-H) asymmetric | 3490 | N-H stretching |

| ν(C-H) aromatic | 3050 - 3100 | C-H stretching |

| ν(C-H) methyl | 2920 - 2980 | C-H stretching |

| ν(C=C) aromatic | 1580 - 1620 | Aromatic ring stretching |

| δ(N-H) scissoring | 1600 | N-H bending |

| δ(C-H) in-plane | 1000 - 1300 | C-H in-plane bending |

| γ(C-H) out-of-plane | 750 - 900 | C-H out-of-plane bending |

| ν(C-I) | 500 - 600 | C-I stretching |

Table 3: Calculated Electronic Properties (Hypothetical)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 Debye |

Experimental Protocols for Validation

To validate the theoretical findings, the following experimental procedures would be necessary.

Synthesis and Purification

This compound can be synthesized via methods such as the decarboxylative iodination of anthranilic acids.[6] The synthesized compound would be purified by column chromatography to achieve a high purity level (>98%), which can be confirmed by Gas Chromatography (GC).[1]

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy : The vibrational modes of the molecule would be experimentally determined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra would be recorded in the range of 400-4000 cm⁻¹ and compared with the calculated vibrational frequencies.[3]

-

NMR Spectroscopy : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be recorded to confirm the molecular structure. Chemical shifts provide information about the electronic environment of the nuclei, which can be correlated with calculated electronic charge distributions.

-

UV-Vis Spectroscopy : The electronic transitions of the molecule would be studied using UV-Visible absorption spectroscopy. The absorption maxima can be compared with the theoretically predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations of this compound.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The hypothetical data presented herein serves as a blueprint for what can be expected from such a study. The correlation of these theoretical predictions with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy is essential for a complete understanding of the molecule's behavior. This knowledge is invaluable for its potential applications in drug design and development, enabling a more rational approach to the synthesis of novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Iodo-5-methylaniline from Anthranilic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-iodo-5-methylaniline, a valuable building block in pharmaceutical and materials science. The primary method detailed is a modern and efficient transition-metal-free and base-free decarboxylative iodination of 5-methylanthranilic acid. An alternative multi-step synthesis involving a Sandmeyer-type reaction is also discussed. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing clear, actionable protocols and relevant data. The unique chemical structure of this compound, featuring an iodine atom, makes it a versatile synthon for various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which are fundamental in constructing complex molecular architectures found in many pharmaceutical agents.[1]

Introduction

This compound is a key pharmaceutical intermediate used in the synthesis of a variety of therapeutic compounds.[1][2] Its structural motifs are found in molecules developed as anti-cancer agents, anti-inflammatory drugs, and neurological agents.[1] The efficient synthesis of this compound is therefore of significant interest to the drug development community. Traditional methods for the synthesis of aryl iodides can involve harsh conditions or the use of expensive and toxic heavy metals. The protocols described herein focus on practical and more sustainable approaches starting from readily available anthranilic acid derivatives.

Methods and Protocols

Two primary synthetic routes from 5-methylanthranilic acid to this compound are presented below.

Protocol 1: Transition-Metal-Free Decarboxylative Iodination (Recommended)

This modern approach provides a direct, one-step synthesis and is recommended for its operational simplicity and use of inexpensive reagents.[3] The reaction proceeds via a radical pathway and has been shown to have a high tolerance for various functional groups.[3]

Reaction Scheme:

Caption: Reaction scheme for the decarboxylative iodination of 5-methylanthranilic acid.

Experimental Protocol:

A detailed experimental protocol based on the literature for a similar transformation is as follows.[3] Researchers should optimize conditions for their specific setup.

-

To a reaction vessel, add 5-methylanthranilic acid (1.0 mmol), potassium iodide (KI) (1.2 mmol), and iodine (I₂) (0.5 mmol).

-

Add the chosen solvent (e.g., DMSO or DMF) (5 mL).

-

Stir the mixture at a specified temperature (e.g., 120 °C) under an oxygen atmosphere (e.g., using a balloon).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Protocol 2: Sandmeyer-Type Reaction

This classical multi-step approach involves the diazotization of 5-methylanthranilic acid, followed by an iodination reaction and subsequent decarboxylation. While generally reliable, it is a longer process than the direct decarboxylative iodination.

Reaction Scheme:

Caption: Multi-step synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol:

Step 1: Diazotization of 5-Methylanthranilic Acid

-

Suspend 5-methylanthranilic acid (1.0 mmol) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 mmol) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide (KI) (1.2 mmol) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 40-50 °C) until gas evolution ceases to yield 2-iodo-5-methylbenzoic acid.

Step 3: Decarboxylation

-

Isolate the crude 2-iodo-5-methylbenzoic acid.

-

Heat the isolated product (with or without a high-boiling point solvent or catalyst) to induce decarboxylation and form this compound.

-

Purify the final product using standard techniques such as distillation or chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the recommended decarboxylative iodination method.

| Parameter | Value | Reference |

| Starting Material | 5-Methylanthranilic Acid | - |

| Product | This compound | - |

| Molecular Formula | C₇H₈IN | [4][5] |

| Molecular Weight | 233.05 g/mol | [4][5] |

| Yield | 50% | [6] |

| Melting Point | 40 °C | [6] |

| Appearance | Brown solid | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J = 8.0 Hz, 1H), 6.59 (d, J = 2.0 Hz, 1H), 6.33 (d, J = 8.0 Hz, 1H) | [6] |

| Purity | >98.0% (GC) | [4][7] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The direct decarboxylative iodination of 5-methylanthranilic acid represents an efficient and practical method for the synthesis of this compound. This protocol offers advantages in terms of step economy and the avoidance of harsh reagents. The availability of this synthetic route facilitates the production of a key intermediate for the development of novel pharmaceutical compounds. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 13194-69-9|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 13194-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-Iodo-5-methylaniline: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Materials Science

Introduction

2-Iodo-5-methylaniline, a readily available aromatic amine, has emerged as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, comprising an aniline moiety, a sterically accessible iodine atom, and a methyl group, render it an ideal substrate for a variety of powerful cross-coupling reactions. This application note provides a comprehensive overview of the utility of this compound in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways are presented to guide researchers in leveraging this versatile molecule for applications in drug discovery, materials science, and chemical biology.

Key Applications in Cross-Coupling Reactions

The presence of the iodo group on the aniline ring allows for facile palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Amines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Using this compound as a substrate, a wide range of biaryl amine derivatives can be synthesized. These structures are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylaniline

A mixture of this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) is taken in a round-bottom flask. The flask is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane and water (4:1 v/v) are added, and the reaction mixture is heated to 90 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl amine.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-5-methylaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | Phenylboronic acid | 5-Methyl-[1,1'-biphenyl]-2-amine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 92 |

| 3 | 3-Tolylboronic acid | 2',5-Dimethyl-[1,1'-biphenyl]-2-amine | [Pd(dppf)Cl₂] | Cs₂CO₃ | DMF | 110 | 8 | 88 |

Synthetic Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Anilines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted diarylamines and related compounds, which are important pharmacophores.

Experimental Protocol: Synthesis of N-phenyl-2-iodo-5-methylaniline

In an oven-dried Schlenk tube, this compound (1.0 equiv.), aniline (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to yield the N-arylated product.

| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2-iodo-5-methylaniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | 18 | 78 |

| 2 | Morpholine | 4-(2-Iodo-5-methylphenyl)morpholine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | 85 |

| 3 | Benzylamine | N-benzyl-2-iodo-5-methylaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | 90 |

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig amination cycle.

Sonogashira Coupling: Synthesis of Alkynyl Anilines

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes. This compound can be efficiently coupled with terminal alkynes to produce 2-(alkynyl)-5-methylanilines, which are valuable intermediates for the synthesis of heterocycles like quinolines.

Experimental Protocol: Synthesis of 5-Methyl-2-(phenylethynyl)aniline

To a solution of this compound (1.0 equiv.) in a mixture of triethylamine and DMF (1:1), phenylacetylene (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) are added. The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 5-Methyl-2-(phenylethynyl)aniline | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 91 |

| 2 | Trimethylsilylacetylene | 5-Methyl-2-((trimethylsilyl)ethynyl)aniline | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 8 | 88 |

| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-methylaniline | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 70 | 5 | 85 |

Heck Reaction: Synthesis of Alkenyl Anilines

The Heck reaction allows for the arylation of alkenes. This compound can be coupled with various alkenes to generate substituted anilines bearing a vinyl group, which are useful precursors for further synthetic transformations.

Experimental Protocol: Synthesis of (E)-2-(But-2-en-2-yl)-5-methylaniline

A mixture of this compound (1.0 equiv.), butyl acrylate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.), and triethylamine (Et₃N, 2.0 equiv.) in anhydrous DMF is heated at 100 °C for 24 hours in a sealed tube under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.

| Entry | Alkene | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Butyl acrylate | (E)-Butyl 3-(2-amino-4-methylphenyl)acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 |

| 2 | Styrene | (E)-5-Methyl-2-(2-phenylvinyl)aniline | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 20 | 82 |

| 3 | Acrylonitrile | (E)-3-(2-Amino-4-methylphenyl)acrylonitrile | Pd/C | NaOAc | DMA | 140 | 20 | 94 |

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Derivatives of this compound serve as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors, which are a major class of anticancer drugs. For instance, the quinoline scaffold, accessible from Sonogashira coupling products of this compound, is a common core in many EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.

Synthetic Pathway to Quinolines and their Role as Kinase Inhibitors

Synthesis of quinoline-based kinase inhibitors.

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. The protocols and data presented herein demonstrate its utility in synthesizing biaryl amines, N-arylated anilines, alkynyl anilines, and alkenyl anilines, which are key intermediates for the development of pharmaceuticals, particularly kinase inhibitors, and advanced materials. The provided workflows and diagrams offer a clear guide for researchers to effectively utilize this compound in their synthetic endeavors.

Application Notes and Protocols for the Use of 2-Iodo-5-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. 2-Iodo-5-methylaniline is a valuable building block in these reactions, serving as a precursor for a wide array of complex molecules, including those with significant biological activity. The presence of the amino group offers a handle for further functionalization, making it a versatile substrate for the generation of compound libraries in drug discovery.[1]

This document provides a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions, covering optimized reaction conditions, detailed experimental protocols, and visual representations of the reaction workflow and catalytic cycle.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The general scheme for the coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1. General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Quantitative Data Summary

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the Suzuki coupling of 2-iodoanilines and related aryl iodides with various boronic acids, illustrating typical reaction conditions and yields. These values can serve as a guideline for the expected outcomes when using this compound as the substrate.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

| 3 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 92[1] |

| 4 | 2-Iodo-5-(m-tolyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 8-24 | 85-95[2] |

| 5 | 2-Iodoaniline | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 85 |

| 6 | This compound | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 100 | 12 | 80-90 (expected) |

| 7 | This compound | Pyridine-3-boronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | 2-MeTHF/H₂O | 80 | 18 | 75-85 (expected) |

Note: Entries 6 and 7 are representative expected outcomes for this compound based on typical results for similar substrates. Actual yields may vary depending on specific reaction conditions and optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki-Miyaura coupling reactions.[1]

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or another suitable base (2.0-3.0 equivalents)

-

Degassed solvent (e.g., Dioxane/Water 4:1, Toluene)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine solution

-

Schlenk flask or sealed reaction tube

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[1]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Dioxane/Water 4:1). Following this, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 5 mol%).[1]

-